molecular formula C18H25NO3 B13887257 (S)-1-methylpyrrolidin-3-yl (S)-2-cyclopentyl-2-hydroxy-2-phenylacetate

(S)-1-methylpyrrolidin-3-yl (S)-2-cyclopentyl-2-hydroxy-2-phenylacetate

Cat. No.: B13887257
M. Wt: 303.4 g/mol
InChI Key: OVGMKPGXRHJNKJ-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a mandelate moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-pyrrolidinyl Cyclopentylmandelate typically involves the esterification of cyclopentyl mandelic acid with N-methyl-3-pyrrolidinol. One common method involves the use of carbonyl diimidazole (CDI) as a coupling reagent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of N-Methyl-3-pyrrolidinyl Cyclopentylmandelate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentyl mandelic acid derivatives.

    Reduction: Cyclopentyl mandelic alcohol derivatives.

    Substitution: Various substituted pyrrolidine or mandelate derivatives.

Scientific Research Applications

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-3-pyrrolidinyl Cyclopentylmandelate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-pyrrolidinyl Cyclopentylmandelate is unique due to its combination of a pyrrolidine ring and a cyclopentyl mandelate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3/t16-,18+/m0/s1

InChI Key

OVGMKPGXRHJNKJ-FUHWJXTLSA-N

Isomeric SMILES

CN1CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.